N,N'-1,5-naphthalenediylbis(4-bromobenzamide)

Description

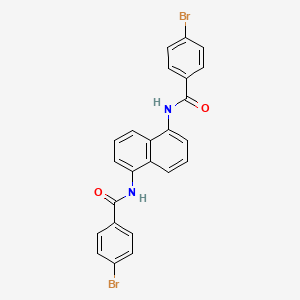

N,N'-1,5-Naphthalenediylbis(4-bromobenzamide) is a symmetric bis-benzamide compound featuring a 1,5-naphthalenediyl core linked to two 4-bromobenzamide groups. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine substituents and the planar aromatic naphthalene backbone.

Properties

Molecular Formula |

C24H16Br2N2O2 |

|---|---|

Molecular Weight |

524.2 g/mol |

IUPAC Name |

4-bromo-N-[5-[(4-bromobenzoyl)amino]naphthalen-1-yl]benzamide |

InChI |

InChI=1S/C24H16Br2N2O2/c25-17-11-7-15(8-12-17)23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)16-9-13-18(26)14-10-16/h1-14H,(H,27,29)(H,28,30) |

InChI Key |

WTTHCNUZXBWCBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=C1)NC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,5-naphthalenediylbis(4-bromobenzamide) typically involves the reaction of 1,5-diaminonaphthalene with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,5-naphthalenediylbis(4-bromobenzamide) can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

N,N’-1,5-naphthalenediylbis(4-bromobenzamide) has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-1,5-naphthalenediylbis(4-bromobenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Naphthalenediyl vs. Anthracenediyl

- N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) (CAS 84559-87-5):

This compound replaces the naphthalene core with a 9,10-dioxoanthracene system, enhancing electron deficiency and conjugation length. The methoxy groups (electron-donating) contrast with bromine (electron-withdrawing), leading to reduced electrophilicity compared to the brominated analog. Applications include organic electronics due to its extended π-system .

Naphthalenediyl vs. Biphenyldiyl

- However, the shared bromine substituents maintain similar electronic profiles, making both compounds candidates for halogen-bond-driven crystal engineering .

Substituent Effects

Bromine vs. Alkyl/Methoxy Groups

- N,N'-Octamethylenebis(4-ethylbenzamide) (Example 10 from ): The octamethylene spacer and ethyl substituents increase hydrophobicity and flexibility, favoring lipid membrane interactions. This contrasts with the rigid naphthalenediyl core and polar bromine atoms, which enhance thermal stability but reduce solubility in non-polar solvents .

- N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide (CAS 353460-78-3):

Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to bromine, which may limit dissolution in such media. The acetamide linkage also introduces conformational flexibility absent in the benzamide-based target compound .

Urea Derivatives with Naphthalenediyl Cores

Urea derivatives exhibit stronger hydrogen-bonding capacity, favoring self-assembly in supramolecular polymers. However, they lack the halogen-mediated interactions seen in brominated benzamides .

Data Tables

Table 1: Structural and Functional Comparison of Bis-Benzamide Derivatives

Biological Activity

N,N'-1,5-naphthalenediylbis(4-bromobenzamide) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various pathogens.

Synthesis

The synthesis of N,N'-1,5-naphthalenediylbis(4-bromobenzamide) involves the reaction of 1,5-naphthalenediamine with 4-bromobenzoyl chloride. The reaction typically follows these steps:

- Preparation of Reactants : 1,5-Naphthalenediamine and 4-bromobenzoyl chloride are prepared in suitable solvents.

- Reaction Conditions : The reactants are mixed under controlled temperature and stirring conditions to facilitate the formation of the bisamide.

- Purification : The product is purified using recrystallization techniques to obtain a pure compound.

Antimicrobial Activity

N,N'-1,5-naphthalenediylbis(4-bromobenzamide) has been evaluated for its antimicrobial properties against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values have been determined through standard microbiological methods.

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Bacillus subtilis | 1.95 |

| Klebsiella pneumoniae | 15 |

| Pseudomonas aeruginosa | 30 |

| Escherichia coli | 60 |

| Candida albicans | 7.8 |

The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 1.95 µg/ml for the latter .

The mechanism by which N,N'-1,5-naphthalenediylbis(4-bromobenzamide) exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Further studies are required to elucidate the precise mechanism.

Case Study 1: Antibacterial Activity

In a study conducted by researchers evaluating various benzamide derivatives, N,N'-1,5-naphthalenediylbis(4-bromobenzamide) was found to be one of the most potent compounds against drug-resistant strains of Bacillus subtilis and Staphylococcus aureus. The study highlighted that structural modifications in benzamide derivatives could enhance their antimicrobial efficacy .

Case Study 2: Antifungal Activity

Another research effort focused on the antifungal properties of this compound against Candida albicans. The results indicated that it inhibited fungal growth effectively at concentrations lower than many existing antifungal agents, suggesting its potential as a lead compound for further antifungal drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.